molecular formula C11H11F B15290724 Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- CAS No. 369650-08-8

Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro-

Cat. No.: B15290724
CAS No.: 369650-08-8
M. Wt: 162.20 g/mol
InChI Key: ORXFUUBAMXBSTK-UHFFFAOYSA-N
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Description

Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- is an organic compound with a unique structure that combines a benzene ring, a cyclopentene ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- typically involves the reaction of a fluorinated benzene derivative with a cyclopentene derivative. One common method is the Friedel-Crafts alkylation, where a fluorobenzene reacts with a cyclopentene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and reactors can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.

    Reduction: LiAlH4 in anhydrous ether, H2 with Pd/C catalyst.

    Substitution: NaOH in aqueous or alcoholic solution, KOtBu in anhydrous conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The cyclopentene ring can also contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 2-cyclopenten-1-yl-: Similar structure but lacks the fluorine atom.

    3-Phenyl-1-cyclopentene: Another similar compound with a phenyl group instead of a fluorobenzene.

Uniqueness

Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity towards molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

369650-08-8

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-cyclopent-2-en-1-yl-3-fluorobenzene

InChI

InChI=1S/C11H11F/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h1,3-4,6-9H,2,5H2

InChI Key

ORXFUUBAMXBSTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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